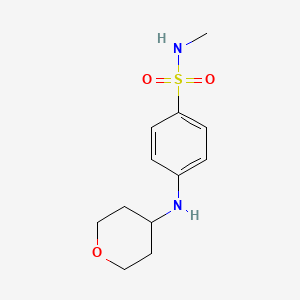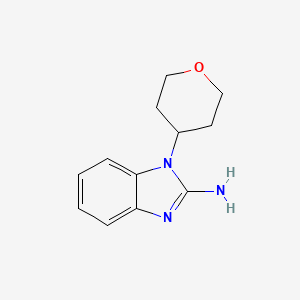
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide, also known as SU6656, is a chemical compound that has been widely studied for its potential applications in scientific research. SU6656 is a selective inhibitor of Src family kinases, which play a crucial role in various cellular processes such as cell growth, differentiation, and survival. In
Wirkmechanismus
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide works by binding to the ATP-binding site of Src family kinases, thereby inhibiting their activity. This leads to the inhibition of downstream signaling pathways that are involved in various cellular processes such as cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
Studies have shown that N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit tumor angiogenesis. Additionally, N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide has been shown to have neuroprotective effects in models of Alzheimer's disease and stroke. However, N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide can also have off-target effects on other kinases, which may limit its specificity and effectiveness.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide in lab experiments is its selectivity for Src family kinases, which allows for the specific inhibition of these kinases without affecting other cellular processes. Additionally, N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide has been extensively studied and has a well-established mechanism of action. However, one limitation of using N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide is its potential off-target effects on other kinases, which may affect the interpretation of the results.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, osteoporosis, and Alzheimer's disease. Additionally, further studies are needed to elucidate the off-target effects of N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide on other kinases and to develop more specific inhibitors of Src family kinases. Finally, the development of new synthesis methods for N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide may improve its yield and purity, which could facilitate its use in scientific research.
Synthesemethoden
The synthesis of N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide involves a multi-step process that begins with the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2,3-dihydro-1H-indole in the presence of a base such as triethylamine. The resulting product is then purified and treated with a mixture of hydrazine hydrate and ethanol to yield N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide. The overall yield of the synthesis method is approximately 20-30%.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide has been extensively studied in various scientific research fields due to its potential as a selective inhibitor of Src family kinases. Src family kinases are involved in various cellular processes such as cell growth, differentiation, and survival, and their dysregulation has been linked to the development and progression of various diseases such as cancer, osteoporosis, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11-3-4-12(2)16(9-11)21(19,20)18-14-5-6-15-13(10-14)7-8-17-15/h3-6,9-10,17-18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMSYABMZMPTOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)NCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Oxan-4-ylamino)methyl]benzonitrile](/img/structure/B7556740.png)
![7-(Diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7556741.png)




![2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid](/img/structure/B7556797.png)
![2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B7556800.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)

![3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7556832.png)


![N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B7556850.png)